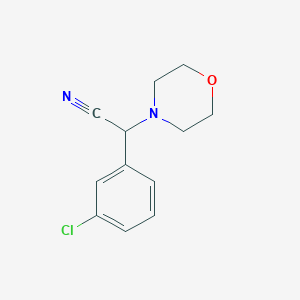
1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone
Overview
Description
1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, featuring a hydroxy group at the 4’ position and an ethanone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl derivatives. The reaction typically uses acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanol.
Substitution: Formation of nitrated, sulfonated, or halogenated derivatives of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone.
Scientific Research Applications
1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone can be compared with other biphenyl derivatives, such as:
4-Hydroxybiphenyl: Lacks the ethanone group, making it less reactive in certain chemical reactions.
3-Hydroxybiphenyl: The hydroxy group is positioned differently, affecting its chemical properties and reactivity.
4-Acetylbiphenyl: Similar structure but lacks the hydroxy group, influencing its solubility and biological activity.
The uniqueness of 1-(4’-Hydroxy-1,1’-biphenyl-3-yl)ethanone lies in the presence of both the hydroxy and ethanone groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-hydroxyphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)12-3-2-4-13(9-12)11-5-7-14(16)8-6-11/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPQHFIPMSXWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459079 | |
| Record name | 1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191724-09-1 | |
| Record name | 1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Benzyloxy)-3-chlorophenyl]methanol](/img/structure/B6316794.png)







![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6316860.png)
![7-Bromodispiro[2.0.2.1]heptane](/img/structure/B6316872.png)



